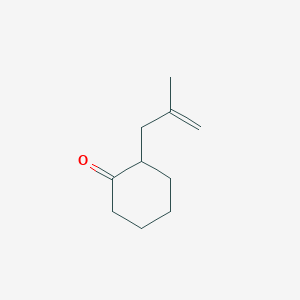
4-Cyanophenyl sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanophenyl sulfamate: is an organic compound that belongs to the class of sulfamic acid esters It is characterized by the presence of a sulfamic acid group attached to a 4-cyanophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sulfamic acid, 4-cyanophenyl ester typically involves the reaction of sulfamic acid with 4-cyanophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of sulfamic acid, 4-cyanophenyl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: 4-Cyanophenyl sulfamate can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of sulfamic acid and 4-cyanophenol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid) under reflux conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Hydrolysis: Sulfamic acid and 4-cyanophenol.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Cyanophenyl sulfamate is used as an intermediate in the synthesis of other organic compounds. It is also employed in the study of esterification reactions and mechanisms .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions.
Industry: In the industrial sector, sulfamic acid, 4-cyanophenyl ester is used in the production of specialty chemicals and as a reagent in various chemical processes .
Wirkmechanismus
The mechanism of action of sulfamic acid, 4-cyanophenyl ester involves its interaction with nucleophiles. In hydrolysis reactions, water acts as a nucleophile, attacking the ester bond and leading to the formation of sulfamic acid and 4-cyanophenol. In substitution reactions, other nucleophiles replace the ester group, resulting in the formation of substituted products .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C7H6N2O3S |
|---|---|
Molekulargewicht |
198.20 g/mol |
IUPAC-Name |
(4-cyanophenyl) sulfamate |
InChI |
InChI=1S/C7H6N2O3S/c8-5-6-1-3-7(4-2-6)12-13(9,10)11/h1-4H,(H2,9,10,11) |
InChI-Schlüssel |
KYMGZNSEGRJUFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)OS(=O)(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-(1-Methylethyl)phenyl]oxy}-5-nitropyridine](/img/structure/B8774785.png)
![8-(2-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8774786.png)




![9-Methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B8774819.png)

![Ethanedione, bis[4-(diethylamino)phenyl]-](/img/structure/B8774829.png)
![Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B8774833.png)
![Benzyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8774849.png)
